molecular formula C16H23NO9S B12080683 2-Acetamido-1-S-acetyl-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-d-glucopyranose

2-Acetamido-1-S-acetyl-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-d-glucopyranose

Cat. No.: B12080683
M. Wt: 405.4 g/mol
InChI Key: ZFVQIBIWKBDEPG-UHFFFAOYSA-N
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Description

2-Acetamido-1-S-acetyl-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-d-glucopyranose is a complex carbohydrate derivative. It is a modified form of glucopyranose, which is a glucose molecule in its pyranose form. This compound is characterized by the presence of multiple acetyl groups and a thio linkage, making it a valuable intermediate in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-1-S-acetyl-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-d-glucopyranose typically involves the acetylation of 2-deoxy-2-acetamido-D-glucose. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-1-S-acetyl-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-d-glucopyranose undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated product.

    Oxidation: The thio linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Deacetylated glucopyranose derivatives.

    Oxidation: Sulfoxides or sulfones.

    Substitution: Functionalized glucopyranose derivatives.

Scientific Research Applications

2-Acetamido-1-S-acetyl-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-d-glucopyranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetamido-1-S-acetyl-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-d-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The acetyl and thio groups play a crucial role in modulating its activity and binding affinity. The compound can inhibit or activate certain biochemical pathways, depending on its structural configuration and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetamido-1-S-acetyl-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-d-glucopyranose is unique due to its thio linkage, which imparts distinct chemical and biological properties. This feature makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C16H23NO9S

Molecular Weight

405.4 g/mol

IUPAC Name

(5-acetamido-3,4-diacetyloxy-6-acetylsulfanyloxan-2-yl)methyl acetate

InChI

InChI=1S/C16H23NO9S/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)26-16(13)27-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)

InChI Key

ZFVQIBIWKBDEPG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1SC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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